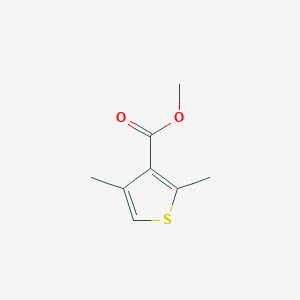

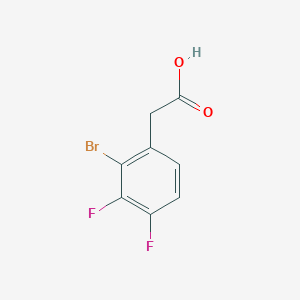

![molecular formula C7H3Cl2N3O B6326662 2,4-二氯吡咯并[2,1-f][1,2,4]三嗪-7-甲醛 CAS No. 1001353-82-7](/img/structure/B6326662.png)

2,4-二氯吡咯并[2,1-f][1,2,4]三嗪-7-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

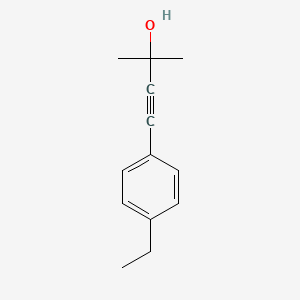

The compound “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” belongs to the class of pyrrolo[2,1-f][1,2,4]triazines . Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” would be based on the pyrrolo[2,1-f][1,2,4]triazine scaffold, with two chlorine atoms substituted at the 2 and 4 positions, and a carbaldehyde group at the 7 position .科学研究应用

Kinase Inhibitors

This compound is an integral part of several kinase inhibitors. Kinase inhibitors are important in the treatment of various cancers as they can block certain enzymes (kinases) that promote cell growth and survival .

Antiviral Agents

Some analogs of pyrrolo triazine have shown activity against viruses such as Ebola and norovirus, making them potential candidates for antiviral drugs .

Nucleoside Drugs

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a component in nucleoside drugs like remdesivir, which is used in the treatment of COVID-19 .

Eg5 Inhibitor

Eg5 is a motor protein essential for cell division, and its inhibition can lead to the development of anticancer drugs .

VEGFR-2 Inhibitors

VEGFR-2 inhibitors can be used to treat cancers by inhibiting the vascular endothelial growth factor receptor 2, which plays a role in angiogenesis (formation of new blood vessels) .

EGFR Inhibitors

Inhibitors targeting the epidermal growth factor receptor (EGFR) can slow down cellular proliferation in certain types of cancer, such as colon cancer .

ALK Inhibitor

Anaplastic lymphoma kinase (ALK) inhibitors are used in the treatment of non-small cell lung cancer by targeting the ALK gene .

IGF-1R and IR Kinase Inhibitor

These inhibitors target the insulin-like growth factor 1 receptor and insulin receptor, which are implicated in cancer and diabetes .

未来方向

The future directions for research on “2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde” and similar compounds could include further exploration of their potential as kinase inhibitors, given their presence in several kinase inhibitors and nucleoside drugs . Further studies could also explore their synthesis, properties, and potential applications in medicine and other fields.

作用机制

Target of Action

The compound 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is known to possess numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . These include inhibitors of Eg5, VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .

Mode of Action

Given its structural similarity to other pyrrolo[2,1-f][1,2,4]triazine derivatives, it is likely to interact with its targets (such as kinases) by binding to their active sites and inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde are likely to be those associated with its targets. For instance, if it inhibits kinases, it could affect pathways related to cell proliferation, differentiation, and division .

Pharmacokinetics

It is known that c-nucleosides, which include pyrrolo[2,1-f][1,2,4]triazine derivatives, have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde’s action would depend on its specific targets. For example, if it inhibits kinases, it could slow down or stop cell proliferation, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by its recommended storage under inert gas (nitrogen or Argon) at 2-8°C

属性

IUPAC Name |

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-6-5-2-1-4(3-13)12(5)11-7(9)10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZJNMLBWODZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

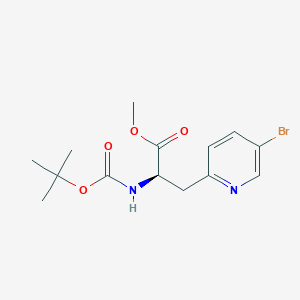

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

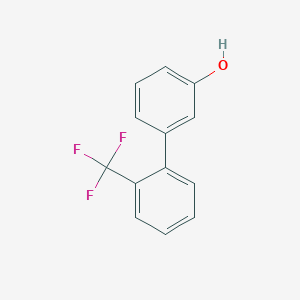

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

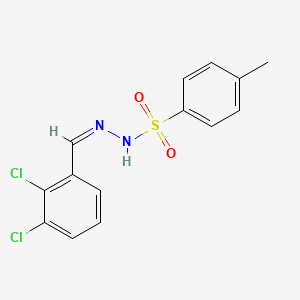

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)